Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluorine atoms at the 4-position of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluoropiperidine.
Esterification: The 4,4-difluoropiperidine is then esterified with methanol in the presence of an acid catalyst to form Methyl 4,4-difluoropiperidine-2-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or alcohol as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Hydrolysis: The major product is 4,4-difluoropiperidine-2-carboxylic acid.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
Methyl 4,4-difluoropiperidine-2-carboxylate: The non-hydrochloride form of the compound.
Uniqueness
Methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride is unique due to the presence of two fluorine atoms at the 4-position of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4,4-difluoropiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRJTFVCUPBHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243509-65-9 |
Source
|
Record name | methyl 4,4-difluoropiperidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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